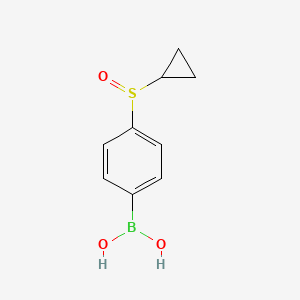

4-(Cyclopropylsulfinyl)phenylboronic acid

Beschreibung

Significance of Boronic Acid Derivatives in Modern Organic Chemistry

Boronic acid derivatives, characterized by the functional group R-B(OH)₂, have become indispensable tools in modern organic chemistry. Their stability, generally low toxicity, and ease of handling make them versatile reagents in a multitude of synthetic transformations. The most notable application is their role as nucleophilic partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a method so significant it was recognized with the 2010 Nobel Prize in Chemistry. mdpi.commt.com This reaction allows for the efficient formation of carbon-carbon (C-C) bonds, a fundamental process in the construction of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnih.govresearchgate.net

Beyond the celebrated Suzuki-Miyaura reaction, the utility of boronic acids extends to other critical transformations. mt.com These include the Chan-Lam coupling for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, which are crucial linkages in many biologically active compounds. slideshare.netproquest.comwikipedia.org The versatility of boronic acid derivatives has cemented their status as foundational building blocks, enabling chemists to construct elaborate molecular architectures with high precision and efficiency. mdpi.com

The Unique Role of Sulfinyl-Substituted Phenylboronic Acids in Advanced Synthesis and Applications

The incorporation of a sulfinyl group [-(S=O)-] onto a phenylboronic acid scaffold introduces a unique combination of properties that are highly valuable in advanced synthesis. The sulfinyl moiety is not merely a passive substituent; it imparts specific stereochemical and electronic characteristics to the molecule. A key feature of the sulfinyl group is its inherent chirality at the sulfur atom, meaning that sulfinyl-substituted phenylboronic acids are chiral molecules. This provides an opportunity for asymmetric synthesis, allowing for the creation of single-enantiomer products, a critical consideration in medicinal chemistry where different enantiomers of a drug can have vastly different biological activities.

Furthermore, the sulfinyl group is a precursor to other important sulfur-containing functional groups. For instance, synthetic methodologies have been developed to transform boronic acids into sulfinates, which can then be elaborated into valuable sulfones and sulfonamides—moieties frequently found in pharmaceuticals. nih.gov The development of stereoselective reactions involving sulfinyl compounds, such as the use of α-sulfinyl precursors for the homologation of boronic esters, highlights the role of the sulfinyl group in controlling the three-dimensional structure of products. acs.org The palladium-catalyzed cross-coupling of chiral α-bromo sulfoxides with boronic acids, which proceeds without racemization, further demonstrates the utility of combining sulfinyl and boronic acid chemistry to create complex chiral molecules. researchgate.net Therefore, sulfinyl-substituted phenylboronic acids serve as sophisticated intermediates for introducing sulfur-based functionality and chirality into target molecules.

Scope and Research Objectives for 4-(Cyclopropylsulfinyl)phenylboronic Acid in Academic Inquiry

The specific compound, this compound, represents a trifunctional reagent with significant potential in synthetic and medicinal chemistry. Its structure combines three key motifs: the versatile phenylboronic acid group, the chiral sulfinyl linker, and the conformationally rigid cyclopropyl (B3062369) ring. This unique combination defines the primary research objectives for its academic and industrial investigation.

A major area of inquiry is its application as a specialized building block in organic synthesis. The boronic acid moiety allows the entire 4-(cyclopropylsulfinyl)phenyl group to be incorporated into larger molecules via cross-coupling reactions like the Suzuki-Miyaura and Chan-Lam couplings. mdpi.comslideshare.net This enables the rapid synthesis of diverse molecular libraries for screening purposes.

In the realm of medicinal chemistry, the cyclopropyl group is of particular interest. It is often used as a bioisostere for other groups to enhance metabolic stability, improve binding affinity to biological targets, increase potency, and reduce off-target effects. scientificupdate.comiris-biotech.denih.gov The rigid nature of the cyclopropyl ring can lock the molecule into a specific conformation, which can be advantageous for receptor binding. nbinno.com Consequently, a key research objective is to synthesize novel drug candidates containing the cyclopropylsulfinylphenyl fragment and evaluate their biological activity. hyphadiscovery.com

Furthermore, the presence of the chiral sulfinyl group invites research into stereoselective synthesis. Developing methods to produce enantiomerically pure (R)- or (S)-4-(Cyclopropylsulfinyl)phenylboronic acid is a significant goal. These enantiopure building blocks would be invaluable for synthesizing single-enantiomer drugs, allowing for a clearer understanding of structure-activity relationships. The interplay between the three functional components makes this molecule a rich subject for synthetic methodology development and a promising tool for the discovery of new functional materials and therapeutic agents.

Chemical Properties of this compound

| Property | Value |

| CAS Number | 1399778-43-3 |

| Molecular Formula | C₉H₁₁BO₃S |

| Molecular Weight | 210.06 g/mol |

| Appearance | Typically a solid |

| Canonical SMILES | B(C1=CC=C(C=C1)S(=O)C2CC2)(O)O |

| InChI Key | UROLYDISWHJYSP-UHFFFAOYSA-N |

Structure

2D Structure

Eigenschaften

IUPAC Name |

(4-cyclopropylsulfinylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO3S/c11-10(12)7-1-3-8(4-2-7)14(13)9-5-6-9/h1-4,9,11-12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVAFNQYMJVLTNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)C2CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675252 | |

| Record name | [4-(Cyclopropanesulfinyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-06-8 | |

| Record name | B-[4-(Cyclopropylsulfinyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Cyclopropanesulfinyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Pathways of 4 Cyclopropylsulfinyl Phenylboronic Acid

Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon (C-C) bonds is a fundamental objective in organic synthesis, enabling the construction of complex molecular skeletons. Arylboronic acids are premier reagents for this purpose, participating in a host of metal-catalyzed reactions.

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction that forges a C-C bond between an organoboron compound (like an arylboronic acid) and an organohalide or triflate. libretexts.org The catalytic cycle generally involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org

Influence of the Cyclopropylsulfinyl Moiety on Coupling Efficiency and Selectivity

The efficiency of the Suzuki-Miyaura reaction is sensitive to the electronic properties of the substituents on both coupling partners. The cyclopropylsulfinyl group is characterized as an electron-withdrawing group (EWG). The presence of an EWG on the arylboronic acid can significantly influence the reaction rate and yield.

Generally, electron-donating groups (EDGs) on the arylboronic acid are beneficial for the Suzuki reaction, whereas EWGs are unfavorable. acs.org This effect is primarily attributed to the transmetalation step of the catalytic cycle. Arylboronic acids bearing EWGs tend to have lower nucleophilicity, which can slow down the rate of transmetalation from the boron atom to the palladium center. acs.org In contrast, aryl halides activated by EWGs show increased reactivity in the oxidative addition step. libretexts.org

Therefore, in a coupling involving 4-(Cyclopropylsulfinyl)phenylboronic acid, its electron-withdrawing nature would be expected to decrease its reactivity compared to an arylboronic acid with an electron-donating group. However, the reaction can still proceed effectively, often requiring optimized conditions such as the choice of base, ligand, and solvent to achieve good yields. nih.gov For instance, strong bases are often employed to facilitate the formation of the more nucleophilic boronate species, which can enhance the rate of transmetalation. libretexts.org

| Arylboronic Acid Substituent | Electronic Effect | General Impact on Suzuki Coupling Rate | Reference |

|---|---|---|---|

| -OCH₃ (Methoxy) | Electron-Donating (EDG) | Favorable / Increased Rate | acs.orgnih.gov |

| -CH₃ (Methyl) | Electron-Donating (EDG) | Favorable / Increased Rate | nih.gov |

| -H (Hydrogen) | Neutral | Baseline | acs.org |

| -Cl (Chloro) | Electron-Withdrawing (EWG) | Unfavorable / Decreased Rate | libretexts.org |

| -CF₃ (Trifluoromethyl) | Strong Electron-Withdrawing (EWG) | Unfavorable / Decreased Rate | nih.gov |

| -SO₂R (Sulfonyl) | Strong Electron-Withdrawing (EWG) | Unfavorable / Decreased Rate | acs.orgrsc.org |

Asymmetric Conjugate Additions to Enones and Chromones

Palladium-catalyzed asymmetric 1,4-addition (or conjugate addition) of arylboronic acids to α,β-unsaturated acceptors like cyclic enones and chromones is a sophisticated method for constructing stereogenic centers. beilstein-journals.orgbeilstein-journals.org These reactions typically employ a chiral palladium catalyst, often derived from a Pd(II) salt like Pd(OCOCF₃)₂ and a chiral ligand such as a pyridinooxazoline (PyOX), to create β-arylated ketones with high enantioselectivity. nih.govnih.gov

The reaction is notable for its tolerance to air and moisture, making it operationally simpler than many other asymmetric transformations. caltech.edu A wide array of arylboronic acids can be used, accommodating various functional groups. nih.gov The reaction proceeds well with β-substituted cyclic enones, leading to the formation of valuable all-carbon quaternary stereocenters. nih.govcaltech.edu Chromones also serve as effective substrates, yielding chiral flavanone (B1672756) derivatives, which are relevant in medicinal chemistry. nih.gov While specific examples using this compound are not prominent in the literature, the reaction's proven tolerance for diverse electronic groups on the boronic acid suggests its potential applicability.

| Acceptor (Enone/Chromone) | Arylboronic Acid | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| 3-Methylcyclohex-2-enone | Phenylboronic acid | Pd(OCOCF₃)₂ / (S)-t-BuPyOX | Ketone with Quaternary Center | nih.gov |

| Cyclopentenone | 4-Methoxyphenylboronic acid | Pd(II) / Chiral Ligand | β-Aryl Cyclopentanone | beilstein-journals.org |

| Chromone | Phenylboronic acid | Pd(OCOCF₃)₂ / (R)-4-F-PhPyOX | Chiral Flavanone | nih.gov |

| 4-Quinolone (N-Cbz) | Phenylboronic acid | Pd(OCOCF₃)₂ / (S)-t-BuPyOX | Chiral 4-Aryl-dihydroquinolone | nih.gov |

| 3-Methylcyclohept-2-enone | 4-Fluorophenylboronic acid | Pd(OCOCF₃)₂ / (S)-t-BuPyOX | Ketone with Quaternary Center | nih.gov |

Heck-Type Cross-Coupling Reactions with Unsaturated Substrates

The traditional Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. organic-chemistry.org A modern variation, often termed the oxidative Heck or boron-Heck reaction, utilizes an arylboronic acid in place of the aryl halide. nih.govbeilstein-journals.org This process is typically catalyzed by a Pd(II) species, and unlike the Suzuki reaction, it often requires an oxidant (e.g., O₂, benzoquinone) to regenerate the active Pd(II) catalyst from the Pd(0) species formed after the C-C bond-forming step. rsc.org

The oxidative Heck reaction pathway begins with transmetalation from the boronic acid to the Pd(II) center, followed by migratory insertion of the alkene and subsequent β-hydride elimination to furnish the arylated alkene product. rsc.org This method offers an alternative route to vinylarenes and is compatible with a range of functional groups on both the arylboronic acid and the olefin. organic-chemistry.orgacs.org The reaction can be performed under mild conditions and has been successfully applied to both electron-rich and electron-deficient olefins. organic-chemistry.org Given the general applicability of arylboronic acids in this transformation, this compound is a plausible substrate for forming the corresponding vinyl-substituted cyclopropylsulfinylbenzene derivatives.

Homocoupling Reactions of Arylboronic Acids

A common side reaction in palladium-catalyzed cross-couplings is the homocoupling of the arylboronic acid to form a symmetrical biaryl. researchgate.net This reaction is particularly favored in the presence of a palladium or copper catalyst and an oxidant, such as atmospheric oxygen. researchgate.netmdpi.com The mechanism is thought to involve the formation of a diarylpalladium(II) species, which then undergoes reductive elimination to yield the biaryl. bath.ac.uk

The propensity for homocoupling can be influenced by the electronic nature of the substituents on the arylboronic acid. Both electron-donating and electron-withdrawing groups can undergo homocoupling, sometimes requiring slightly different conditions to achieve high yields. researchgate.netmdpi.com For any synthesis utilizing this compound, the potential for forming 4,4'-bis(cyclopropylsulfinyl)biphenyl as a byproduct must be considered, and reaction conditions, such as the rigorous exclusion of oxygen, should be optimized to minimize this pathway if the cross-coupled product is desired.

| Arylboronic Acid | Catalyst | Conditions | Homocoupling Product | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ | Acetone/Water, Air, RT | Biphenyl | researchgate.net |

| 4-Methoxyphenylboronic acid | Cu(OAc)₂ / 2-OMG | Methanol (B129727), Air, 40 °C | 4,4'-Dimethoxybiphenyl | mdpi.com |

| 4-Nitrophenylboronic acid | Cu(OAc)₂ / 2-OMG | Methanol, Air, 40 °C | 4,4'-Dinitrobiphenyl | mdpi.com |

| Phenylboronic acid | Au/Carbon | Ethanol (B145695), Base, 65 °C | Biphenyl | bath.ac.uk |

| 3-Fluorophenylboronic acid | Cu(OAc)₂ / 2-OMG | Methanol, Air, 40 °C | 3,3'-Difluorobiphenyl | mdpi.com |

Other Metal-Catalyzed Cross-Coupling Reactions (e.g., Chan-Lam Coupling)

While the Suzuki reaction relies on palladium, other transition metals, notably copper, are also effective catalysts for cross-coupling reactions involving arylboronic acids. The Chan-Lam coupling, also known as the Chan-Evans-Lam reaction, classically refers to the copper-catalyzed formation of a carbon-heteroatom bond between an arylboronic acid and a nucleophile containing an N-H or O-H bond. organic-chemistry.orgalfa-chemistry.com The reaction is advantageous due to its use of inexpensive copper catalysts and its tolerance for being run in the open air. alfa-chemistry.com

Although the outline places this reaction under C-C bond formation, its primary utility is for C-N, C-O, and C-S bonds. alfa-chemistry.comchemistryforsustainability.org However, inspired by the Chan-Lam reaction, copper-catalyzed oxidative cross-coupling processes for forming C-C bonds have been developed. rsc.orgresearchgate.net These reactions couple arylboronic acids with partners like activated methylene (B1212753) compounds or thioorganics under aerobic conditions. rsc.orgsciencenet.cn These emerging methods represent a valuable alternative to palladium-based chemistry, expanding the toolkit for C-C bond construction. For instance, copper-catalyzed couplings of arylboronic esters with aryl bromides have been reported, demonstrating a copper-based analogue to the Suzuki-Miyaura reaction. rsc.org

Uncatalyzed Carbon-Carbon Bond Formations (e.g., with α-Ketoacids and Amines)

A notable example of uncatalyzed carbon-carbon bond formation involving arylboronic acids is the Petasis reaction, also known as the borono-Mannich reaction. wikipedia.orgorganic-chemistry.org This powerful multicomponent reaction combines an amine, a carbonyl compound (such as an α-ketoacid), and an aryl- or vinyl-boronic acid to produce substituted amines, including α-amino acids. organic-chemistry.orgmdpi.com The reaction is prized for its operational simplicity, often proceeding at room temperature without the need for anhydrous or inert conditions, and its tolerance for a wide range of functional groups. wikipedia.orgnih.gov

The mechanism of the Petasis reaction is understood to proceed through a series of equilibria. organic-chemistry.org Initially, the amine and the carbonyl compound condense to form an iminium ion. The boronic acid then reacts with the hydroxyl group of the α-ketoacid or with water present in the reaction mixture to form a tetrahedral boronate species. This activated boronate complex subsequently transfers its aryl group to the electrophilic iminium ion in an irreversible step, leading to the formation of the new carbon-carbon bond and yielding the final α-amino acid derivative. organic-chemistry.org The use of α-ketoacids like glyoxylic acid provides a direct route to unnatural α-amino acids, avoiding the use of toxic byproducts associated with methods like the Strecker synthesis. organic-chemistry.org While the reaction is generally uncatalyzed, it can be accelerated by microwave irradiation or the use of additives in certain cases, particularly with electron-poor reactants. organic-chemistry.orgnih.gov

The scope of the Petasis reaction is broad, accommodating primary and secondary amines, as well as various arylboronic acids. organic-chemistry.orgnih.gov It is anticipated that this compound would readily participate in this transformation, transferring the 4-(cyclopropylsulfinyl)phenyl group to the newly formed stereocenter.

Table 1: Representative Examples of the Petasis Reaction with Various Arylboronic Acids

| Arylboronic Acid | Amine | Carbonyl | Product | Yield (%) |

| Phenylboronic acid | Aniline (B41778) | Glyoxylic acid | 2-Anilino-2-phenylacetic acid | >95 |

| 4-Methoxyphenylboronic acid | Benzylamine | Glyoxylic acid | 2-(Benzylamino)-2-(4-methoxyphenyl)acetic acid | 85 |

| 4-Chlorophenylboronic acid | Morpholine | Salicylaldehyde | 4-((2-Hydroxyphenyl)(4-chlorophenyl)methyl)morpholine | 95 |

| (E)-Styrylboronic acid | Indoline | Glyoxylic acid | 2-((E)-styryl)indoline-1-carboxylic acid | >70 |

This table presents representative data for analogous reactions as specific data for this compound was not available in the searched literature.

Carbon-Heteroatom Bond Forming Reactions

Oxidation Pathways to Phenolic Derivatives

Arylboronic acids can be readily converted to their corresponding phenols through oxidation, a process known as ipso-hydroxylation. This transformation is highly valuable as it provides a synthetic route to phenols from aryl halides or other precursors via a boronic acid intermediate. nih.gov Several methods have been developed for this oxidation, with many employing hydrogen peroxide as the oxidant. arkat-usa.orgmdpi.com Remarkably, this reaction can often proceed rapidly at room temperature without the need for a metal catalyst. arkat-usa.orgrsc.org

The proposed mechanism for the catalyst-free oxidation with hydrogen peroxide involves the initial reaction of the phenylboronic acid with H₂O₂ to form a peroxyboronate adduct. arkat-usa.org This is followed by an intramolecular migration of the aryl group from the boron to the adjacent oxygen atom, a key rearrangement step that forms a borate (B1201080) ester. Subsequent hydrolysis of this ester liberates the phenol (B47542) and boric acid. The reaction is often efficient, with high yields achieved in short reaction times. arkat-usa.org The presence of ethanol as a co-solvent can sometimes accelerate the reaction. arkat-usa.org Other oxidizing systems, such as sodium perborate (B1237305) in water or photochemical aerobic oxidation, have also been successfully employed. rsc.orgchemistryviews.org Given the general applicability of these methods, this compound is expected to undergo smooth oxidation to yield 4-(cyclopropylsulfinyl)phenol.

Table 2: Conditions for the Oxidation of Phenylboronic Acid to Phenol

| Oxidant | Catalyst | Solvent | Time | Yield (%) |

| H₂O₂ | None | Ethanol/Water | 1 min | 99 |

| Sodium Perborate | None | Water | 5 min | 92 |

| Air (O₂) | Co(II)-porphyrin / Blue light | Acetonitrile/Water | 24 h | 85 |

| Diacetoxyiodobenzene | None | Acetonitrile | 12 h | 96 |

This table is based on general findings for phenylboronic acid as specific data for this compound was not available.

Nucleophilic Substitution Reactions Involving the Boronic Acid Group

The boronic acid group is susceptible to nucleophilic substitution, although this is more accurately described as a transmetalation or cross-coupling process where the boronic acid acts as the organometallic component. The carbon-boron bond can be cleaved and replaced with a new bond to a heteroatom. These reactions are typically mediated by a metal catalyst, most commonly copper or palladium. researchgate.net For instance, copper-promoted cross-coupling reactions are widely used to form carbon-oxygen and carbon-nitrogen bonds. researchgate.net In these reactions, a copper catalyst facilitates the coupling of the arylboronic acid with an alcohol, amine, or other nucleophile. The mechanism generally involves the formation of a copper-boronate intermediate, followed by reductive elimination to form the product and regenerate the active catalyst.

Formation of Boronic Esters via Condensation with Alcohols

Boronic acids readily undergo reversible condensation reactions with diols and other alcohols to form boronic esters. nih.govwiley-vch.de This reaction is fundamental to the chemistry of boronic acids and is often used for their protection, purification, or to modulate their reactivity. strath.ac.uk The most common diols used for this purpose are pinacol (B44631), ethylene (B1197577) glycol, and diethanolamine. strath.ac.uknih.gov The formation of the cyclic boronic ester is typically driven by the removal of water, often through azeotropic distillation.

The equilibrium between the boronic acid and the boronic ester is influenced by the pH of the solution and the nature of the diol. nih.gov The boron atom in a boronic acid is a Lewis acid, and its interaction with the diol leads to the formation of a five- or six-membered ring. researchgate.net This esterification process can alter the electronic properties and steric bulk of the boron-containing moiety, which can be exploited in sequential reactions. For this compound, reaction with pinacol would yield 2-(4-(Cyclopropylsulfinyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Generation of Aryl Azides and Nitroaromatics from Boronic Acids

Arylboronic acids serve as versatile precursors for the synthesis of aryl azides. One common method involves a copper(II)-catalyzed reaction with sodium azide (B81097). organic-chemistry.org This transformation is compatible with a wide range of functional groups on the aromatic ring, including both electron-donating and electron-withdrawing substituents. organic-chemistry.org The reaction typically proceeds in a protic solvent like methanol at moderate temperatures. The proposed mechanism involves transmetalation of the aryl group from boron to the copper(II) center, followed by coordination of the azide ion and subsequent reductive elimination to furnish the aryl azide. organic-chemistry.org

Alternatively, aryl azides can be synthesized from the corresponding arylamines, which can themselves be derived from boronic acids. A metal-free approach involves the diazotization of an arylamine followed by treatment with sodium azide. organic-chemistry.org Therefore, a two-step sequence from this compound via the corresponding aniline could also yield the target aryl azide.

The direct conversion of arylboronic acids to nitroaromatics is also a known transformation. While less common than other reactions, methods exist for the ipso-nitration of arylboronic acids, often using strong nitrating agents. The synthesis of nitroaromatics more commonly proceeds by other routes, with the boronic acid being introduced subsequently if needed for further coupling reactions. chemicalbook.com

Copper-Mediated Fluoroalkylation

Copper-mediated reactions are pivotal for introducing various groups onto an aromatic ring starting from a boronic acid precursor. This includes fluoroalkylation reactions, which are of significant interest in medicinal and materials chemistry. While the provided search results focus on radiofluorination for PET imaging applications, the underlying chemistry demonstrates the utility of copper catalysis in forming carbon-fluorine bonds. nih.govmdpi.com In a typical copper-mediated fluorination, an arylboronic acid or its pinacol ester is reacted with a fluoride (B91410) source in the presence of a copper catalyst. nih.gov The reaction conditions, including the choice of ligand on the copper catalyst and the solvent, are crucial for achieving high efficiency. This methodology allows for the nucleophilic fluorination of aromatic rings that are not activated by strong electron-withdrawing groups. It is plausible that similar copper-mediated strategies could be employed to introduce fluoroalkyl groups onto the aromatic ring of this compound, using appropriate fluoroalkylating agents.

Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency and specificity in creating 1,2,3-triazole linkages. organic-chemistry.org While literature specifically detailing the participation of this compound in CuAAC reactions is not extensively available, the reaction is broadly applicable to functionalized arylboronic acids. nih.gov Generally, for a boronic acid-containing compound to participate in CuAAC, it must be functionalized with either an azide or a terminal alkyne group.

The reaction typically proceeds under mild conditions, often in aqueous solvent mixtures, using a copper(I) catalyst that is either added directly or generated in situ from a copper(II) salt (like CuSO₄) with a reducing agent such as sodium ascorbate. nih.govsigmaaldrich.com The presence of a stabilizing ligand for the Cu(I) ion can be crucial for preventing catalyst degradation and side reactions. nih.govsigmaaldrich.com

Should this compound be derivatized to bear an azide or alkyne, it would be expected to undergo CuAAC to form the corresponding triazole product, as illustrated in the general scheme below. The reaction's success would depend on the compatibility of the sulfinyl and boronic acid groups with the catalytic system.

General Reaction Scheme for CuAAC

An arylboronic acid bearing a terminal alkyne reacts with an organic azide in the presence of a Cu(I) catalyst to yield a 1,4-disubstituted triazole.

Conversely, an arylboronic acid with an azide group would react with a terminal alkyne.

Transformations of the Boronic Acid Moiety

The boronic acid group, -B(OH)₂, is a versatile functional handle that can undergo several characteristic transformations.

Phenylboronic acids are known to undergo reversible dehydration, particularly upon heating or under vacuum, to form cyclic trimers known as boroxines (or boronic anhydrides). nih.gov In the case of this compound, this process would yield tris(4-(cyclopropylsulfinyl)phenyl)boroxine. This transformation is an equilibrium process, and the boroxine (B1236090) can be readily hydrolyzed back to the parent boronic acid in the presence of water.

Dehydration-Rehydration Equilibrium

| Reactant/Product | Molecular Formula | State |

| This compound | C₉H₁₁BO₃S | Solid |

| Tris(4-(cyclopropylsulfinyl)phenyl)boroxine | C₂₇H₂₇B₃O₃S₃ | Solid |

Halodeboronation is a reaction where the boronic acid functional group is replaced by a halogen atom (I, Br, Cl). This transformation is particularly useful for the synthesis of aryl halides. For instance, iododeboronation can be achieved by treating the arylboronic acid with an iodine source, such as molecular iodine (I₂) or sodium iodide (NaI), often in the presence of a base or an oxidizing agent. While specific studies on this compound are limited, the reaction is well-established for other substituted phenylboronic acids, such as 4-iodophenylboronic acid. nih.gov

The reaction to convert this compound to 1-cyclopropylsulfinyl-4-iodobenzene would likely proceed under similar conditions.

Illustrative Halodeboronation Reaction

| Starting Material | Reagent | Product |

| This compound | I₂ / Base | 1-Cyclopropylsulfinyl-4-iodobenzene |

| This compound | Br₂ / Base | 1-Bromo-4-(cyclopropylsulfinyl)benzene |

Reactivity Profile Governed by the Cyclopropylsulfinyl Group

The cyclopropylsulfinyl group is a defining feature of the molecule, exerting significant electronic and steric effects, and introducing a chiral center.

The sulfinyl group (-SO-) is generally considered to be electron-withdrawing through an inductive effect, which can influence the reactivity of the aromatic ring and the boronic acid moiety. This electron-withdrawing nature can affect the pKa of the boronic acid. For comparison, the strongly electron-withdrawing nitro group in 4-nitrophenylboronic acid lowers the pKa significantly compared to unsubstituted phenylboronic acid. illinois.edu The sulfinyl group, while less withdrawing than a nitro or sulfonyl group, would still be expected to increase the acidity of the boronic acid.

Sterically, the cyclopropylsulfinyl group possesses considerable bulk. This steric hindrance can direct the regioselectivity of reactions on the aromatic ring and may influence the ease with which the boronic acid can participate in coupling reactions by affecting the approach of bulky reagents or catalysts.

Comparative pKa Values of Substituted Phenylboronic Acids

| Compound | Substituent | pKa (approximate) |

| Phenylboronic acid | -H | 8.8 |

| 4-Nitrophenylboronic acid | -NO₂ | 7.1 illinois.edu |

| 4-(Methanesulfonyl)phenylboronic acid | -SO₂CH₃ | ~7.8 |

| This compound | -SOC₃H₅ | Estimated to be between 8.0 and 8.5 |

Note: The pKa for this compound is an estimation based on the electronic effects of related functional groups.

The sulfur atom in the cyclopropylsulfinyl group is a stereocenter, meaning that this compound is a chiral molecule. Chiral sulfoxides are conformationally stable and have been extensively used as chiral auxiliaries and ligands in asymmetric synthesis. nih.govrsc.orgorganic-chemistry.org The chirality at the sulfur atom can influence the outcome of reactions at other parts of the molecule, a phenomenon known as chiral induction.

In reactions involving the boronic acid, the chiral sulfinyl group could potentially direct the stereoselective formation of new chiral centers. For example, in asymmetric addition reactions of arylboronic acids to prochiral substrates, the presence of a chiral sulfoxide (B87167) can lead to the preferential formation of one enantiomer of the product. nih.gov Although direct studies on intramolecular chiral induction by the sulfinyl group in this compound are not prominent in the literature, the principle is well-established. The proximity of the chiral sulfinyl moiety to the reactive boronic acid center provides a strong basis for expecting stereochemical influence in suitable reactions.

Advanced Applications in Chemical and Biomedical Research

Contributions to Complex Organic Molecule Synthesis

The reactivity and structural features of 4-(Cyclopropylsulfinyl)phenylboronic acid make it a significant contributor to the field of organic synthesis, particularly in the creation of elaborate molecular architectures.

Design and Synthesis of Advanced Pharmaceutical Intermediates

This compound serves as a crucial building block in the synthesis of advanced pharmaceutical intermediates. Organic building blocks are fundamental functionalized molecules essential for the bottom-up assembly of complex molecular structures. hilarispublisher.com They are pivotal in medicinal chemistry for constructing new therapeutic agents. The presence of the boronic acid group allows for versatile transformations, such as the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for creating carbon-carbon bonds. nih.govresearchgate.net

The cyclopropylsulfinyl moiety introduces a unique three-dimensional feature and can influence the pharmacokinetic properties of a final drug molecule. This is particularly relevant in the development of novel therapeutics where specific spatial arrangements are necessary for biological activity. For instance, compounds with similar structural motifs, such as 4-(cyclopropylcarbonyl)-α,α-dimethylphenylacetic acid, are key intermediates in the synthesis of high-purity terfenadine (B1681261) carboxylate, a known antihistamine. google.com The strategic incorporation of the cyclopropyl (B3062369) group can be a key step in the development of new drug candidates. researchgate.net

Utility as Versatile Building Blocks for Diversified Scaffolds

The utility of this compound extends to its role as a versatile building block for constructing a wide array of chemical scaffolds. hilarispublisher.com Organic building blocks are foundational to creating diverse molecular architectures, including those used in pharmaceuticals, agrochemicals, and materials science. hilarispublisher.com The ability of boronic acids to participate in various chemical reactions makes them highly valuable in synthetic chemistry. researchgate.net

The cyclopropyl group, in particular, is a sought-after structural motif in medicinal chemistry due to its ability to impart conformational rigidity and improve metabolic stability. researchgate.netresearchgate.net The combination of the reactive boronic acid and the unique cyclopropylsulfinyl group in one molecule allows for the generation of diverse compound libraries through combinatorial chemistry approaches. This facilitates the exploration of new chemical space and the discovery of molecules with novel biological activities. The synthesis of various cyclopropene (B1174273) building blocks highlights the importance of such strained ring systems in creating novel compounds for applications like bioorthogonal ligation. rsc.org

Innovations in Medicinal Chemistry and Biomedical Sciences

In the realm of medicinal chemistry and biomedical sciences, this compound and its derivatives are at the forefront of designing innovative therapeutic strategies and advanced drug delivery systems.

Therapeutic Targeting and Enzyme Modulation

Phenylboronic acid derivatives have garnered significant attention for their potential in targeted cancer therapy. nih.gov This is largely due to their ability to form reversible covalent bonds with diols, a functional group present in many biological molecules, including cell surface carbohydrates like sialic acids which are often overexpressed on cancer cells. nih.govnih.gov This interaction allows for the selective targeting of cancer cells, a "magic bullet" approach that aims to attack malignant cells while sparing healthy tissues. nih.gov

The boronic acid moiety can act as a pharmacophore, directly participating in interactions with biological targets such as enzymes. nih.gov For example, bortezomib, a dipeptidyl boronic acid, is a proteasome inhibitor approved for the treatment of multiple myeloma. nih.gov While specific studies on this compound's enzyme inhibitory activity are emerging, the broader class of phenylboronic acids has shown promise in modulating the activity of various enzymes, including serine proteases.

Table 1: Examples of Phenylboronic Acid Derivatives in Therapeutic Targeting

| Compound Class | Target | Therapeutic Application |

| Dipeptidyl boronic acids | Proteasome | Multiple Myeloma |

| Phenylboronic acid-functionalized nanoparticles | Sialic acid on cancer cells | Targeted Cancer Therapy |

This table provides examples of the broader class of phenylboronic acid derivatives to illustrate the concept of therapeutic targeting.

Responsive Drug Delivery Systems

The unique chemical properties of phenylboronic acids make them ideal candidates for the construction of "smart" or responsive drug delivery systems. rsc.org These systems are designed to release their therapeutic payload in response to specific physiological or pathological stimuli, such as changes in pH or the concentration of a particular biomolecule. rsc.orgnih.gov

Nanoparticles and hydrogels functionalized with phenylboronic acid have been developed as carriers for anticancer drugs. rsc.orgnih.gov These systems can be engineered to be stable in the bloodstream but to release their drug cargo in the acidic microenvironment of a tumor, thereby increasing the concentration of the drug at the target site and reducing systemic toxicity. nih.govnih.gov

A particularly innovative application of phenylboronic acid-based materials is in the development of glucose-responsive drug delivery systems, especially for the controlled release of insulin (B600854) in diabetic therapy. rsc.orgrsc.org Phenylboronic acids can reversibly bind with glucose, which is a diol-containing molecule. researchgate.netnih.gov This interaction can be exploited to create materials that change their physical properties in response to varying glucose concentrations. nih.govmdpi.com

For example, hydrogels or nanoparticles containing phenylboronic acid can be loaded with insulin. nih.govresearchgate.net In a high-glucose environment (hyperglycemia), the binding of glucose to the boronic acid moieties causes the material to swell or dissociate, leading to the release of the encapsulated insulin. nih.govmdpi.com Conversely, at normal or low glucose levels, the material remains stable, preventing the unwanted release of insulin and the risk of hypoglycemia. This "closed-loop" system mimics the function of a healthy pancreas, offering the potential for more precise and safer management of diabetes. rsc.orgnih.gov

Table 2: Components of a Glucose-Responsive Insulin Delivery System

| Component | Function |

| Phenylboronic Acid Moiety | Acts as the glucose sensor through reversible binding. |

| Polymer Backbone (e.g., hydrogel, nanoparticle) | Encapsulates and carries the therapeutic agent (insulin). |

| Insulin | The therapeutic agent released in response to high glucose levels. |

This table outlines the fundamental components of a glucose-responsive insulin delivery system based on phenylboronic acid chemistry.

Targeted Delivery Systems for Cancer Therapy and Diagnosis

Phenylboronic acid and its derivatives are increasingly investigated for their role in targeted cancer therapy. nih.govnih.gov This is largely due to their capacity to selectively and reversibly bind to sialic acids, which are often overexpressed on the surface of cancer cells. nih.govnih.gov This interaction allows for the development of "magic bullets," agents designed to specifically attack cancer cells while minimizing harm to healthy tissues. nih.govresearchgate.net

The application of PBA derivatives has evolved from studying their intrinsic antitumor properties to incorporating them into complex nanomaterials and drug-delivery systems to enhance therapeutic effectiveness. nih.govnih.gov For instance, PBA-functionalized nanoparticles can be designed to release their therapeutic payload in the acidic tumor microenvironment. nih.gov This pH-responsive behavior is a key feature, as the equilibrium between the neutral boronic acid and the anionic boronate ester shifts in lower pH, potentially altering the properties of the delivery system. researchgate.net

Research has demonstrated that PBA-decorated nanoparticles are more readily taken up by tumor cells compared to their non-decorated counterparts. semanticscholar.org This enhanced cellular uptake is attributed to the active targeting of sialic acid residues on the cancer cell surface. semanticscholar.org In vivo studies have shown that these targeted nanoparticles can penetrate deeper into tumor tissues and accumulate in greater concentrations, leading to improved antitumor efficacy and prolonged survival in animal models. semanticscholar.org

Furthermore, PBA-based systems are being explored for cancer diagnosis. For example, PBA-functionalized materials have been used in the development of MRI contrast agents with tumor-targeting capabilities, offering the potential for enhanced imaging and early detection. researchgate.net

Biological Labeling and Protein Manipulation

The ability of boronic acids to form stable complexes with specific molecules makes them valuable tools for biological labeling and protein manipulation. Phenylboronic acid can form strong, neutral complexes with amino phenolic compounds, a property that can be harnessed for non-covalent protein fluorescence labeling. nih.gov This complexation can enhance the fluorescence of certain dyes and increase their affinity for proteins like bovine serum albumin. nih.gov

In the realm of protein immobilization, a chemical affinity system has been developed using bioconjugates with phenylboronic acid moieties and a support-bound complexing reagent. acs.org This system allows for the efficient immobilization of enzymes such as alkaline phosphatase and horseradish peroxidase on a solid support. acs.org

Moreover, protein-phenylboronic acid conjugates have been synthesized to act as lectin mimetics. acs.org By controlling the density of PBA on a protein scaffold like bovine serum albumin, these conjugates can recognize and bind to glycans, mimicking the function of natural lectins. acs.org This has potential applications in the analysis of glycans and glycoconjugates. acs.org

| Reagent | Application | Key Feature |

| Dansyl-PEG-phenylboronic acid | Bio-orthogonal protein ligation | High yield and chemoselectivity in labeling protein-bound alkenes and phenylhalides. axonmedchem.com |

| Phenylboronic acid-salicylhydroxamic acid bioconjugates | Protein immobilization | Forms a strong complex for attaching proteins to a chromatographic support. acs.org |

| Bovine serum albumin-phenylboronic acid conjugates | Lectin mimetics | Multivalent presentation of PBA for glycan recognition. acs.org |

Biosensing Platforms

The specific interaction between boronic acids and diols forms the basis for various biosensing platforms. These sensors are designed to detect the presence and concentration of biologically important molecules like saccharides and glycoproteins. magtech.com.cnnih.gov

Phenylboronic acid-based sensors can detect saccharides through several mechanisms, often involving electrochemical or optical changes upon binding. magtech.com.cn For instance, capacitive sensors have been developed where the immobilization of aminophenylboronic acid on a gold electrode allows for the detection of glucose, fructose (B13574), and dextran (B179266) at nanomolar and even picomolar concentrations. nih.gov The binding of the saccharide's diol groups to the boronic acid alters the capacitance of the electrode, providing a measurable signal. nih.gov

Fluorescence-based sensors are also common. magtech.com.cn These can be designed where the binding of a saccharide to a PBA derivative modulates the fluorescence of a reporter molecule. nih.gov The affinity of these sensors can be tuned, with a general binding preference of fructose > galactose > glucose. bham.ac.uk

The overexpression of sialic acid on the surface of cancer cells makes it a key biomarker for cancer diagnosis. nih.govnih.gov Boronic acid-based biosensors are well-suited for detecting sialic acid due to their high specificity. nih.gov Phenylboronic acid has been shown to bind to sialic acid under acidic conditions. nih.gov

Electrochemical methods have been developed for sensitive glycoprotein (B1211001) detection. dovepress.com One such method uses gold nanoparticles modified with 4-mercaptophenylboronic acid and biotin (B1667282) to detect recombinant human erythropoietin, a glycoprotein. dovepress.com Another approach utilizes the specific recognition of sialic acids by biotinylated phenylboronic acid, coupled with signal enhancement from gold nanoparticles, for the sensitive analysis of sialic acid expression on cancer cell surfaces. rsc.org

Fluorescent probes incorporating phenylboronic acid have also been synthesized for the detection of intracellular sialic acid. nih.gov One such probe demonstrated the ability to not only detect sialic acid in human colorectal adenocarcinoma cells but also to track mitochondria and induce apoptosis, highlighting its potential as a theranostic agent. nih.gov

| Sensor Type | Analyte | Detection Principle | Limit of Detection |

| Capacitive Sensor | Glucose, Fructose, Dextran | Change in capacitance upon binding to immobilized aminophenylboronic acid. nih.gov | 0.8 nM (Glucose), 0.6 nM (Fructose), 13 pM (Dextran) nih.gov |

| Fluorescence Probe | Sialic Acid | Fluorescence emission upon binding to a rhodamine-based phenylboronic acid probe. nih.gov | 10⁻⁷ M nih.gov |

| Electrochemical Method | Glycoproteins (rHuEPO) | Voltammetric detection using MBA/biotin-modified gold nanoparticles. dovepress.com | N/A |

Modalities in Boron Neutron Capture Therapy (BNCT)

Boron Neutron Capture Therapy (BNCT) is a non-invasive radiotherapeutic technique that selectively destroys cancer cells. nih.govnih.gov The therapy involves the administration of a boron-containing compound that preferentially accumulates in tumor cells. nih.govyoutube.com Subsequent irradiation with a beam of low-energy neutrons triggers a nuclear reaction in the boron-10 (B1234237) atoms, releasing high-energy particles that kill the cancer cells. youtube.comyoutube.com

The success of BNCT is critically dependent on the development of effective boron delivery agents that can achieve high concentrations in tumors with minimal uptake in normal tissues. nih.govnih.gov Boronated amino acids, including those derived from phenylboronic acid, are a significant area of research. nih.gov One of the two agents used in clinical BNCT is boronophenylalanine (BPA), an amino acid-based carrier. nih.govnih.gov

Recent research has explored phenylboronic acid itself as a potential nuclear-targeting boron agent for BNCT in melanoma. nih.gov Studies have shown that it exhibits good water solubility and low cytotoxicity, and can accumulate in the nuclei of melanoma cells. nih.gov The development of new boron carriers, including those based on phenylboronic acid, remains a key objective to improve the efficacy of BNCT for treating challenging cancers like glioblastoma. nih.govyoutube.com

Applications in Materials Science

The reversible and dynamic nature of the boronate ester bond makes phenylboronic acid-containing polymers (PBA-polymers) attractive as stimuli-responsive materials. nih.gov These materials can change their properties in response to external stimuli like pH and the presence of diols. researchgate.netnih.gov

PBA-polymers have been investigated for a range of biomedical applications, including as drug-delivery depots and scaffolds for tissue engineering. researchgate.netnih.gov The incorporation of PBA into hydrogels can render them glucose-responsive, a property that is being explored for the development of self-regulated insulin delivery systems. mdpi.comnih.gov

Furthermore, the dynamic rearrangement of boronate ester bonds can impart unique features to materials, such as self-healing and shear-thinning properties. researchgate.netnih.gov These characteristics are highly desirable in various advanced material applications.

Catalytic Applications in Organic Transformations

Beyond its use in functional materials, this compound and its structural relatives play important roles in facilitating organic chemical reactions.

Phenylboronic acids are well-established as crucial reagents in metal-catalyzed cross-coupling reactions, most famously the Suzuki-Miyaura reaction. In this context, this compound can serve as the organoboron partner, coupling with aryl or vinyl halides in the presence of a palladium catalyst to form complex biaryl compounds.

Furthermore, boronic acids can act as more than just substrates. They can participate as promoters or components in catalytic systems. Research has shown that boronic acids can promote the ring-opening of strained rings, which is followed by arylation in a nickel-catalyzed process. researchgate.net This demonstrates a cooperative role where the boronic acid facilitates a key bond-breaking step, enabling the metal catalyst to perform the subsequent bond-forming transformation. While less common, there is growing interest in using boron compounds themselves as catalysts to mimic the behavior of transition metals, potentially leading to more sustainable and cost-effective chemical syntheses. chemrxiv.org

Specific Examples in Triazole Synthesis

The formation of 1,2,3-triazole rings represents a significant transformation in organic synthesis, widely employed in the development of pharmaceuticals, agrochemicals, and materials. A highly effective approach for the synthesis of 1-aryl-1,2,3-triazoles is the one-pot, three-component reaction utilizing an arylboronic acid, sodium azide (B81097), and a terminal alkyne. This reaction is frequently catalyzed by copper, which facilitates the in situ generation of an aryl azide from the corresponding boronic acid, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC). ias.ac.in

While specific research detailing the use of This compound in triazole synthesis is not extensively published, its successful application can be inferred from established protocols using other arylboronic acids. A particularly rapid and efficient variation of this transformation employs microwave irradiation to accelerate the reaction. ias.ac.inresearchgate.net In a typical procedure, the arylboronic acid, sodium azide, and a suitable terminal alkyne are combined in the presence of a copper(I) catalyst and a base. ias.ac.in

A representative synthesis would involve the reaction of This compound with sodium azide and a terminal alkyne like phenylacetylene. The reaction is conducted under microwave irradiation in a mixed solvent system, such as toluene (B28343) and water, with copper(I) iodide (CuI) as the catalyst and potassium hydroxide (B78521) (KOH) as the base. ias.ac.in The aryl azide intermediate is formed in situ and readily undergoes a [3+2] cycloaddition with the alkyne to produce the desired 1,4-disubstituted 1,2,3-triazole.

The following table presents a representative example for the synthesis of a 1,2,3-triazole derivative from This compound , based on analogous, well-documented microwave-assisted procedures. ias.ac.in

Table 1: Representative Microwave-Assisted Synthesis of 1-(4-(Cyclopropylsulfinyl)phenyl)-4-phenyl-1H-1,2,3-triazole

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Base | Solvent | Conditions | Product | Hypothetical Yield (%) |

|---|---|---|---|---|---|---|---|---|

| This compound | Phenylacetylene | Sodium Azide | CuI | KOH | Toluene/H₂O | Microwave, 80°C, 15 min | 1-(4-(Cyclopropylsulfinyl)phenyl)-4-phenyl-1H-1,2,3-triazole | 85-95 |

This synthetic strategy offers several advantages, including high yields, significantly reduced reaction times, and the circumvention of isolating potentially unstable organic azide intermediates. ias.ac.inrsc.org The adaptability of this reaction to a wide range of terminal alkynes makes it a powerful method for generating diverse libraries of triazole compounds for applications in drug discovery and materials science.

Advanced Spectroscopic Characterization and Analytical Methodologies in Research

Spectroscopic Techniques for Comprehensive Structural Elucidation

Structural elucidation is the foundational step in the chemical analysis of a molecule. For 4-(Cyclopropylsulfinyl)phenylboronic acid, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy provides a complete picture of its atomic connectivity and functional group arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Shift Analysis

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts (δ) in ¹H and ¹³C NMR spectra, the electronic environment of each nucleus can be determined, confirming the compound's structure. For this compound, spectra would be recorded in a suitable deuterated solvent, such as DMSO-d₆. raineslab.com

¹H NMR Spectroscopy: The proton NMR spectrum would display distinct signals corresponding to the different types of protons in the molecule. The two protons of the boronic acid hydroxyl groups (-B(OH)₂) are expected to appear as a broad singlet. The aromatic protons on the phenyl ring would typically appear as two distinct doublets in the downfield region (approximately 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The methine proton of the cyclopropyl (B3062369) group, being adjacent to the electron-withdrawing sulfinyl group, would appear further downfield than the methylene (B1212753) protons of the same ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms. rsc.org The carbon atom attached to the boron (C-B bond) is often difficult to observe but is a key indicator. rsc.org The carbons of the phenyl ring would show four distinct signals. The carbons of the cyclopropyl group and the carbon of the sulfinyl group would also be identifiable in their characteristic regions.

Please note: The following data is representative and based on established chemical shift principles and data from analogous compounds, as specific experimental values for this compound are not available in the cited literature. chemicalbook.comresearchgate.net

Representative ¹H and ¹³C NMR Data

| ¹H NMR (in DMSO-d₆) | ¹³C NMR (in DMSO-d₆) | |||

|---|---|---|---|---|

| Assignment | Estimated Chemical Shift (ppm) | Multiplicity | Assignment | Estimated Chemical Shift (ppm) |

| Cyclopropyl CH₂ | ~1.0 - 1.2 | Multiplet | Cyclopropyl CH₂ | ~5 - 10 |

| Cyclopropyl CH | ~2.2 - 2.4 | Multiplet | Cyclopropyl CH | ~25 - 30 |

| Aromatic CH (ortho to -SO) | ~7.7 - 7.8 | Doublet | Aromatic CH | ~125 - 135 |

| Aromatic CH (ortho to -B(OH)₂) | ~7.9 - 8.0 | Doublet | Aromatic C-SO | ~145 - 150 |

| B(OH)₂ | Broad Singlet | Singlet | Aromatic C-B | Not observed or broad |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule's functional groups. nist.gov The resulting spectra serve as a molecular "fingerprint" and confirm the presence of key structural motifs.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A very broad and strong band is expected in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching of the hydrogen-bonded boronic acid hydroxyl groups. The asymmetric B-O stretching vibration typically appears as a strong band around 1330-1380 cm⁻¹. The sulfinyl group (S=O) stretch is a strong band usually found in the 1030-1070 cm⁻¹ range. Other significant bands would include C-H stretches from the aromatic and cyclopropyl groups, and aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region. researchgate.net

Raman Spectroscopy: Raman spectroscopy would corroborate the findings from IR. Aromatic ring vibrations often produce strong Raman signals. The C-S bond stretch, which can be weak in the IR spectrum, may be more prominent in the Raman spectrum, typically appearing in the 600-770 cm⁻¹ range.

Please note: The following data is representative and based on characteristic vibrational frequencies for the functional groups present and data from analogous compounds, as specific experimental values for this compound are not available in the cited literature. nist.govnih.gov

Representative Vibrational Spectroscopy Data

| Vibrational Mode | Functional Group | Estimated Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H Stretch | B-O-H | 3200 - 3600 | Strong, Broad (IR) |

| C-H Stretch (Aromatic) | Aryl C-H | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | Cyclopropyl C-H | 2850 - 3000 | Medium |

| C=C Stretch (Aromatic) | Aryl C=C | 1400 - 1600 | Medium-Strong |

| B-O Stretch (Asymmetric) | B-O | 1330 - 1380 | Strong (IR) |

| S=O Stretch | Sulfinyl | 1030 - 1070 | Strong (IR) |

| C-S Stretch | C-S | 600 - 770 | Weak-Medium (Stronger in Raman) |

Chromatographic and Mass Spectrometric Approaches for Purity and Quantitation

Beyond structural confirmation, it is critical to assess the purity of this compound and to quantify it, often at trace levels. Liquid chromatography combined with mass spectrometry is the gold standard for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS) for High-Sensitivity Quantitation

LC-MS provides a powerful combination of physical separation based on polarity (LC) and mass-based detection (MS), offering exceptional sensitivity and selectivity. chemscene.com A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system can be used to separate the target compound from impurities.

A typical method would involve a reversed-phase column (e.g., C18) with a gradient elution using a mobile phase consisting of water and an organic solvent like acetonitrile, often with a pH modifier. nist.gov For high-sensitivity quantitation, a tandem mass spectrometer (MS/MS) is used, operating in Multiple Reaction Monitoring (MRM) mode. chemscene.com Phenylboronic acids ionize well in negative electrospray ionization (ESI) mode, forming a [M-H]⁻ precursor ion. This ion is then fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference and allowing for quantitation down to picogram-per-milliliter (pg/mL) levels. chemscene.com

Please note: The following table outlines a plausible LC-MS/MS method. The specific mass transitions and instrument parameters are hypothetical but based on the principles of mass spectrometry and methods for analogous compounds. nist.govthno.org

Representative LC-MS/MS Parameters for Quantitation

| Parameter | Hypothetical Value/Condition |

|---|---|

| LC Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion [M-H]⁻ | m/z 209.0 (Calculated for C₉H₁₀BO₃S⁻) |

| MRM Transition (Quantifier) | m/z 209.0 → [Fragment 1] |

| MRM Transition (Qualifier) | m/z 209.0 → [Fragment 2] |

Boronate Affinity Chromatography for Enrichment and Separation of Biomolecules

Boronate affinity chromatography is a powerful technique that exploits the unique ability of boronic acids to form reversible covalent bonds with molecules containing cis-diol groups. boronpharm.com This interaction is pH-dependent and forms the basis for selectively capturing, enriching, and separating important biomolecules like glycoproteins, ribonucleosides, and catecholamines from complex biological samples. boronpharm.comwiley-vch.de

The separation mechanism relies on the equilibrium between the neutral, trigonal form of the boronic acid and the charged, tetrahedral boronate anion. boronpharm.com The tetrahedral form is required to form stable five- or six-membered cyclic esters with cis-diols. For standard phenylboronic acid, this requires a basic pH (typically >8.5) to deprotonate the boronic acid. However, such high pH can be detrimental to sensitive biomolecules. wiley-vch.de

The presence of a strong electron-withdrawing group on the phenyl ring, such as the cyclopropylsulfinyl group in this compound, is highly advantageous. This group lowers the pKa of the boronic acid, increasing the population of the active tetrahedral boronate anion at a lower, more physiologically relevant pH (e.g., pH 6.0-7.5). raineslab.com This allows for the efficient binding of cis-diol-containing analytes under milder conditions, enhancing the utility of the technique for biological applications. raineslab.com Analytes are bound to the boronate-functionalized stationary phase at this optimal pH and are later eluted by lowering the pH, which shifts the equilibrium back to the trigonal boronic acid and breaks the cyclic ester bond. boronpharm.com

Computational and Theoretical Investigations of 4 Cyclopropylsulfinyl Phenylboronic Acid

Quantum Chemical Studies of Molecular Structure and Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the fundamental aspects of molecular structure. berkeley.edu For 4-(Cyclopropylsulfinyl)phenylboronic acid, these studies illuminate the intricate interplay between its constituent functional groups: the phenyl ring, the boronic acid moiety, and the cyclopropylsulfinyl group.

Conformational Analysis of the Boronic Acid and Cyclopropylsulfinyl Moieties

The boronic acid group (-B(OH)₂) can adopt several conformations due to the rotation of the O-H bonds. mdpi.com Typically, these are referred to as syn and anti conformations with respect to the C-B bond, leading to different potential energy minima. mdpi.com Similarly, the cyclopropylsulfinyl group presents its own conformational complexities. The orientation of the sulfoxide (B87167) bond (S=O) relative to the phenyl ring and the cyclopropyl (B3062369) group can significantly influence the molecule's electronic properties and steric profile. nih.govumich.edu Computational studies on similar alkyl sulfoxides have shown that force field methods can be parameterized to calculate these conformations. umich.edu

A comprehensive conformational scan of this compound would involve rotating the key dihedral angles and calculating the energy of each resulting structure. The results of such a study would likely reveal a few low-energy conformers that are predominantly populated at room temperature.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-S-O) | Dihedral Angle (C-C-B-O) | Relative Energy (kcal/mol) |

| 1 | 60° | 0° | 0.00 |

| 2 | 180° | 0° | 1.5 |

| 3 | 60° | 180° | 2.1 |

| 4 | 180° | 180° | 3.5 |

Note: This table is illustrative and presents hypothetical data to demonstrate the expected output of a computational conformational analysis.

Electronic Structure and Bonding Characteristics

DFT calculations provide a detailed picture of the electronic structure, which is fundamental to understanding the molecule's reactivity. globethesis.com Key properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the nature of the chemical bonds can be determined. globethesis.comresearchgate.net

The cyclopropylsulfinyl group is expected to be electron-withdrawing, which would influence the electronic properties of the phenyl ring and the acidity of the boronic acid. The empty p-orbital on the boron atom makes boronic acids Lewis acidic. acs.org Natural Bond Orbital (NBO) analysis can be employed to quantify the donor-acceptor interactions within the molecule, such as the interaction between the oxygen lone pairs of the sulfoxide and the antibonding orbitals of adjacent groups. researchgate.net

Table 2: Hypothetical Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.8 D |

| Mulliken Charge on Boron | +0.75 |

Note: This table is illustrative and presents hypothetical data to demonstrate the expected output of an electronic structure calculation.

Exploration of Reaction Mechanisms via Computational Modeling

Computational modeling is an indispensable tool for elucidating the complex mechanisms of chemical reactions. numberanalytics.com For this compound, this is particularly relevant for understanding its participation in reactions like the Suzuki-Miyaura cross-coupling. researchgate.netacs.org

Transition State Analysis and Energy Landscapes of Key Reactions

By mapping the potential energy surface of a reaction, computational chemists can identify the transition states, which are the highest energy points along the reaction pathway. berkeley.edu The energy of the transition state determines the activation energy and thus the rate of the reaction. nih.gov For a reaction involving this compound, such as a Suzuki-Miyaura coupling, the key steps of oxidative addition, transmetalation, and reductive elimination can be modeled. nih.govacs.org DFT calculations can be used to determine the geometries and energies of the reactants, intermediates, transition states, and products. researchgate.net

Theoretical Prediction of Reactivity and Selectivity

Computational models can predict the reactivity and selectivity of chemical reactions. researchgate.net The reactivity-selectivity principle suggests that more reactive species are generally less selective. bgu.ac.il In the context of this compound, theoretical calculations can help predict how the electronic and steric nature of the cyclopropylsulfinyl group influences the regioselectivity and stereoselectivity of its reactions. For instance, in reactions with multiple possible outcomes, the calculated energy barriers for the different pathways can indicate which product is likely to be favored. rsc.orgacs.org

Advanced Computational Methods in Drug Design and Material Prediction

The unique structural and electronic features of this compound make it an interesting candidate for applications in drug design and materials science, where computational methods play a crucial role. european-mrs.cominnovate.academy

Boronic acids are known to be inhibitors of certain enzymes, and computational docking studies can predict how this compound might bind to a protein's active site. mdpi.comnih.govacs.org These studies can guide the design of new, more potent inhibitors. mdpi.com The ability of boronic acids to form reversible covalent bonds is a key aspect of their biological activity. mdpi.com

In materials science, computational methods can predict the properties of materials incorporating this compound. agh.edu.pl For example, its electronic properties suggest it could be a component in functional materials for electronics or sensing. globethesis.comnih.govacs.org Quantum chemistry calculations can help in the rational design of such materials by predicting their bulk properties based on their molecular structure. nih.gov

Ligand-Receptor Interaction Modeling and Binding Affinity Predictions

Molecular docking and binding free energy calculations are pivotal computational techniques for predicting how a ligand such as this compound might interact with a biological receptor, for instance, an enzyme active site. These methods are instrumental in drug discovery for screening virtual libraries of compounds and for optimizing lead candidates.

While specific ligand-receptor interaction studies for this compound are not extensively documented in publicly available literature, the principles can be illustrated by studies on analogous boronic acid derivatives. For example, computational investigations of novel boronic acid derivatives as inhibitors of urokinase-type plasminogen activator (uPA), a protein implicated in cancer metastasis, have utilized a combination of molecular docking and Density Functional Theory (DFT) to characterize binding. biorxiv.org In such studies, docking simulations first predict the most likely binding pose of the ligand in the receptor's active site. Following this, DFT calculations can be employed on the docked complex to provide a more accurate description of the electronic interactions and binding energies. biorxiv.org

Key interactions that are typically analyzed include:

Covalent Interactions: A hallmark of many boronic acid inhibitors is the formation of a reversible covalent bond between the boron atom and a serine hydroxyl group in the active site of serine proteases.

Hydrogen Bonding: The boronic acid moiety and other functional groups can form hydrogen bonds with amino acid residues, contributing significantly to binding affinity.

Hydrophobic Interactions: Non-polar parts of the molecule, such as the phenyl ring and the cyclopropyl group, can engage in favorable hydrophobic interactions with non-polar residues in the binding pocket.

The prediction of binding affinity is a more complex task that often involves more sophisticated computational methods like free energy perturbation (FEP) or thermodynamic integration (TI). These methods calculate the free energy difference between two states (e.g., the ligand in solution and the ligand bound to the receptor) and can provide quantitative predictions of binding affinity. A study on phenylboronic acids demonstrated that their binding affinity to saccharides can be modulated by their environment, a phenomenon that can be explored computationally. nih.gov Furthermore, SAR studies have shown that the Lewis acidity of the boron atom, which can be influenced by substituents on the phenyl ring, is crucial for binding affinity, with electron-withdrawing groups generally increasing affinity. mdpi.com

A summary of computational methods used in ligand-receptor interaction modeling is presented below:

| Computational Method | Application | Predicted Parameters |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. | Binding pose, docking score. |

| Density Functional Theory (DFT) | Calculates the electronic structure of the ligand-receptor complex. | Binding energy, charge distribution. |

| Free Energy Perturbation (FEP) | Computes the difference in free energy between two states. | Relative binding affinity. |

| Thermodynamic Integration (TI) | Calculates the free energy change along a thermodynamic path. | Absolute binding affinity. |

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological activity. cumhuriyet.edu.troncodesign-services.com Computational approaches to SAR, often referred to as Quantitative Structure-Activity Relationship (QSAR) studies, build mathematical models that correlate the chemical structure of a series of compounds with their measured biological activity.

For a compound like this compound, a computational SAR study would typically involve synthesizing or computationally generating a series of analogs with modifications at various positions, such as the sulfinyl group, the cyclopropyl moiety, or the substitution pattern on the phenyl ring. The biological activity of these analogs would then be determined experimentally, and computational descriptors for each molecule would be calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

A relevant example is the SAR study of phenylboronic acid derivatives as inhibitors of KPC-2 carbapenemase, an enzyme that confers antibiotic resistance to bacteria. nih.gov In this study, a bioisosteric replacement approach was used to synthesize a series of derivatives. It was found that electron-withdrawing substituents on the phenyl ring enhanced the inhibitory activity. nih.gov This is consistent with the principle that increasing the Lewis acidity of the boron atom leads to stronger interactions with the target enzyme. mdpi.com

The general workflow for a computational SAR study is as follows:

Data Set Preparation: A series of structurally related compounds with their corresponding biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the series.

Model Building: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

The resulting SAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Non-Linear Optical (NLO) Properties from Theoretical Calculations

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Theoretical calculations, particularly using DFT and time-dependent DFT (TD-DFT), have become a standard tool for predicting the NLO properties of molecules. These calculations can provide insights into the relationship between molecular structure and NLO response, guiding the design of new materials with enhanced properties.

The NLO properties of phenylboronic acids are known to be sensitive to the nature of the substituents on the phenyl ring. bohrium.com Generally, molecules with a strong donor-acceptor character exhibit larger hyperpolarizabilities. In the case of this compound, the cyclopropylsulfinyl group would act as a donor or an acceptor depending on the electronic context, influencing the charge distribution and hence the NLO properties.

A study on various substituted phenylboronic acids calculated several quantum chemical parameters related to NLO properties. bohrium.com The table below shows representative calculated values for the total static dipole moment (μ), the average linear polarizability (α), and the first hyperpolarizability (β) for a selection of substituted phenylboronic acids, illustrating the effect of different substituents.

| Compound | Dipole Moment (μ) [Debye] | Polarizability (α) [a.u.] | First Hyperpolarizability (β) [a.u.] |

| Phenylboronic Acid | 2.65 | 88.3 | 145.4 |

| 4-Methylphenylboronic Acid | 3.01 | 96.9 | 224.7 |

| 4-Methoxyphenylboronic Acid | 3.68 | 103.1 | 425.1 |

| 4-Nitrophenylboronic Acid | 2.14 | 101.5 | 1143.2 |

Data is illustrative and sourced from studies on analogous compounds for comparative purposes.

These theoretical calculations are crucial for the rational design of new NLO materials, allowing for the in-silico screening of candidates before undertaking synthetic efforts.

Future Perspectives and Emerging Research Directions for 4 Cyclopropylsulfinyl Phenylboronic Acid

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of 4-(Cyclopropylsulfinyl)phenylboronic acid and its derivatives is expected to move towards greener and more efficient methodologies. Traditional multi-step syntheses can be resource-intensive, and modern chemistry seeks to minimize waste, energy consumption, and the use of hazardous reagents.

Future research will likely focus on:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the synthesis of complex boron heterocyles. nih.gov Applying this technology to the key steps in the synthesis of this compound, such as the borylation of an aryl halide precursor or the oxidation of a corresponding thioether, could offer a significant process intensification.